molecular formula C18H17N3O4S2 B2751984 methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 494826-15-2

methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2751984
CAS No.: 494826-15-2
M. Wt: 403.47
InChI Key: JQKVYQSXRAHOGT-UHFFFAOYSA-N
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Description

Methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core linked via a sulfanyl-acetamido bridge to a methyl benzoate ester. This compound shares structural motifs with pyrimidine-based agrochemicals and pharmaceuticals, such as sulfonylurea herbicides (e.g., sulfometuron methyl) . The methyl benzoate group enhances lipophilicity, which may improve membrane permeability in biological systems. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest roles in pesticidal or therapeutic contexts.

Properties

IUPAC Name

methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-9-10(2)27-16-14(9)15(23)20-18(21-16)26-8-13(22)19-12-7-5-4-6-11(12)17(24)25-3/h4-7H,8H2,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKVYQSXRAHOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is C11H12N2O3S. It has a molecular weight of approximately 252.29 g/mol. The compound features a thieno[2,3-d]pyrimidine structure that is known for its diverse biological activities, including antimicrobial and anticancer properties.

Medicinal Applications

Anticancer Activity:
Research has shown that compounds similar to this compound exhibit significant anticancer activity. A study published in ResearchGate identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The thienopyrimidine derivatives were noted for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties:
The thienopyrimidine core is associated with antimicrobial effects against a range of pathogens. This compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis makes it a candidate for further development as an antibiotic agent.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through the condensation of thiophene and pyrimidine derivatives under acidic or basic conditions.
  • Introduction of Functional Groups: The sulfanylacetyl group is introduced via nucleophilic substitution reactions involving suitable thiols and acetyl halides.
  • Final Esterification: The benzoate moiety is added through esterification reactions with benzoic acid derivatives.

Case Studies and Research Findings

StudyFocusFindings
Walid Fayad et al., 2019Anticancer ScreeningIdentified novel compounds with significant cytotoxic effects against cancer cells using multicellular spheroids as models .
PubChem DataChemical PropertiesDetailed molecular structure and properties relevant for drug design and synthesis .
PMC ArticlesGPCR InteractionDiscussed potential interactions with G protein-coupled receptors (GPCRs), which may be implicated in the compound's biological activity .

Mechanism of Action

The mechanism of action of methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can disrupt metabolic pathways, leading to the desired biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

  • Thieno[2,3-d]pyrimidin-4-one core: A fused heterocyclic system with a ketone at position 3.
  • Sulfanyl-acetamido linker: A thioether bridge connecting the pyrimidinone to the benzoate ester.
  • Methyl benzoate ester : A common moiety in agrochemicals for stability and bioavailability.

Comparisons with structurally related compounds are summarized below:

Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Formula Melting Point (°C) Yield (%) Potential Applications Reference
Target Compound Thieno[2,3-d]pyrimidin-4-one Sulfanyl-acetamido, methyl benzoate C₁₉H₁₇N₃O₄S₂ N/A N/A Agrochemicals? N/A
11a (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, nitrile, ketone C₂₀H₁₀N₄O₃S 243–246 68 Not specified
11b (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, nitrile, ketone C₂₂H₁₇N₃O₃S 213–215 68 Not specified
Sulfometuron Methyl Pyrimidine Sulfonylurea, methyl benzoate C₁₅H₁₆N₄O₆S N/A N/A Herbicide
Example 53 (Pyrazolo[3,4-d]pyrimidine) Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoro substituents C₃₀H₂₂F₂N₄O₄ 175–178 28 Pharmaceutical?

Key Differences and Implications

Core Heterocycle: The thieno[2,3-d]pyrimidin-4-one core distinguishes the target compound from thiazolo-pyrimidines (e.g., 11a/b) and pyrazolo-pyrimidines (e.g., Example 53) . Thienopyrimidinones are less common in the literature but may offer unique electronic properties due to sulfur’s electron-rich nature.

Substituent Chemistry: Unlike sulfometuron methyl, which contains a sulfonylurea group for herbicidal activity , the target compound features a sulfanyl-acetamido linker.

Synthesis Routes: Thiazolo-pyrimidines (11a/b) are synthesized via condensation of chloroacetic acid with aromatic aldehydes under acidic conditions , whereas sulfonylureas like sulfometuron methyl involve sulfonamide coupling . The target compound’s synthesis likely requires thioether formation between a thienopyrimidinone-thiol and chloroacetamide intermediate.

Bioactivity Trends: Compounds with pyrimidine cores (e.g., sulfometuron methyl) often target enzymes like acetolactate synthase in plants . The target’s thienopyrimidinone moiety may similarly inhibit metabolic pathways but with enhanced selectivity due to its fused thiophene ring.

Thermal and Spectroscopic Data

  • Melting Points : Thiazolo-pyrimidines (11a/b) exhibit higher melting points (213–246°C) compared to pyrazolo-pyrimidines (175–178°C), likely due to stronger intermolecular interactions in thiazolo systems .
  • Yields : Thiazolo-pyrimidines and pyrazolo-pyrimidines show moderate yields (28–68%), suggesting challenging syntheses for such fused heterocycles .

Biological Activity

Methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. Its unique structure incorporates a thieno[2,3-d]pyrimidine core, a sulfanylacetyl group, and a benzoate ester, which contribute to its diverse biological activities. This article presents an overview of its biological activity, including enzyme inhibition, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is methyl 2-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate. The molecular formula is C18H17N3O4S2C_{18}H_{17}N_{3}O_{4}S_{2}, with a molecular weight of approximately 397.45 g/mol. The compound features several functional groups that enhance its reactivity and biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with various molecular targets:

  • VEGFR Inhibition : The compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and cancer progression. In studies involving thieno[2,3-d]pyrimidine derivatives, several compounds demonstrated significant inhibitory activity against VEGFR-2 with IC50 values in the low micromolar range .
  • Antioxidant Activity : The compound also displays antioxidant properties that may contribute to its therapeutic potential in diseases characterized by oxidative stress .
  • Cholinesterase Inhibition : Preliminary studies suggest that similar thieno[2,3-d]pyrimidine derivatives exhibit cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative disorders .

Anticancer Activity

The anticancer activity of this compound has been evaluated in various cancer cell lines:

Cell Line IC50 Value (µM) Comparison Drug IC50 Value (µM)
MCF-722.54Doxorubicin5.0
A54921.3Erlotinib22.0
T47D5.08--

These results indicate that while the compound shows promising activity against certain cancer cell lines, it may not be as potent as established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

  • Study on VEGFR Inhibitors : A study conducted on various thieno[2,3-d]pyrimidine derivatives highlighted the design and synthesis of compounds targeting VEGFR. This compound was included in the series tested for enzyme inhibition with promising results .
  • Antioxidant and Antimicrobial Studies : Recent research has indicated that derivatives of thieno[2,3-d]pyrimidine possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates validated?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via condensation of thiophene and pyrimidine derivatives under acidic/basic conditions.
  • Step 2 : Sulfanylacetamido group introduction via nucleophilic substitution (e.g., reaction with 2-chloroacetamide derivatives).
  • Step 3 : Esterification of the benzoate group using methanol under catalytic acid conditions. Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry (MS) confirm intermediate purity .

Q. Which functional groups are critical for its biological activity, and how are they characterized?

Key groups include:

  • Thieno[2,3-d]pyrimidine core : Confirmed via UV-Vis spectroscopy (λmax ~270 nm) and <sup>1</sup>H-NMR (aromatic proton shifts at δ 7.2–8.1 ppm).
  • Sulfanylacetamido linker : Identified by S–H stretching (2550–2600 cm⁻¹ in IR) and thiourea-like NH peaks (δ 9.8–10.2 ppm).
  • Benzoate ester : Validated by carbonyl stretching (C=O at ~1700 cm⁻¹) and methyl ester protons (δ 3.8–4.0 ppm) .

Q. What initial biological screening data exist for this compound?

Preliminary studies report:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus and E. coli.
  • Enzyme inhibition : IC50 of 12 µM against dihydrofolate reductase (DHFR), a cancer target .

Q. How is solubility assessed, and what solvents are optimal for in vitro assays?

  • Solubility screening : Conducted in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4).
  • Best solvents : DMSO (>50 mg/mL) for stock solutions; PBS (pH 7.4) for biological assays with <5% organic cosolvent .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Reaction optimization :
  • Use triethylamine (TEA) as a base to reduce side reactions during sulfanyl group substitution.
  • Control temperature (60–80°C) to avoid decomposition of the thienopyrimidine core.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .

Q. How do structural modifications affect biological activity?

  • SAR studies :
  • 5,6-Dimethyl groups : Removal reduces DHFR inhibition by 70%, highlighting their role in hydrophobic binding.
  • Sulfanyl replacement : Substituting sulfur with oxygen decreases antimicrobial potency (MIC >64 µg/mL) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Hypothesis : Variations in assay conditions (e.g., pH, cofactors) may alter binding.
  • Method : Perform standardized kinetic assays (e.g., NADPH-coupled DHFR assay at pH 7.4) and compare with X-ray crystallography of inhibitor-enzyme complexes .

Q. What strategies improve metabolic stability for in vivo studies?

  • Ester hydrolysis mitigation : Replace methyl benzoate with tert-butyl or fluorinated esters to reduce esterase susceptibility.
  • Stability testing : Use LC-MS to monitor degradation in liver microsomes and plasma .

Methodological Recommendations

  • Contradiction analysis : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if kinetic data conflict .
  • Analogs design : Apply computational docking (AutoDock Vina) to predict substituent effects on target binding .

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